Cas no 1427021-66-6 (3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane)
![3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane structure](https://ja.kuujia.com/scimg/cas/1427021-66-6x500.png)
3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane 化学的及び物理的性質
名前と識別子
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- 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane
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- インチ: 1S/C12H19N3O3S/c1-8-12(9(2)18-14-8)19(16,17)15-6-10-3-11(7-15)5-13-4-10/h10-11,13H,3-7H2,1-2H3
- InChIKey: CIVODGXBAIIVHY-UHFFFAOYSA-N
- ほほえんだ: C12CC(CNC1)CN(S(C1=C(C)ON=C1C)(=O)=O)C2
3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503967-1g |
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole |
1427021-66-6 | 97% | 1g |
$1300 | 2023-01-07 |
3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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2. Book reviews
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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4. Book reviews
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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9. Book reviews
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonaneに関する追加情報
Comprehensive Overview of 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane (CAS No. 1427021-66-6)
In the realm of pharmaceutical and chemical research, 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane (CAS No. 1427021-66-6) has garnered significant attention due to its unique structural properties and potential applications. This bicyclic sulfonamide derivative is characterized by its isoxazole and diaza-bicyclo[3.3.1]nonane moieties, which contribute to its versatility in drug discovery and material science. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly in the development of small-molecule inhibitors and enzyme modulators.
The compound's molecular framework offers a balance of rigidity and flexibility, making it an attractive scaffold for designing targeted therapeutics. Its sulfonyl group enhances binding affinity to proteins, while the isoxazole ring provides metabolic stability—a feature highly sought after in modern medicinal chemistry. Recent studies highlight its potential in addressing neurodegenerative disorders and inflammatory pathways, aligning with current trends in precision medicine. As the demand for highly selective compounds grows, this molecule stands out for its ability to interact with biological targets with minimal off-effects.
From a synthetic perspective, CAS No. 1427021-66-6 exemplifies advancements in heterocyclic chemistry. Its preparation often involves multistep organic synthesis, leveraging catalytic sulfonylation and ring-closure strategies. The compound's solubility profile and thermal stability further facilitate its use in high-throughput screening assays, a critical step in drug candidate optimization. Industry experts frequently discuss its compatibility with green chemistry principles, reflecting the global shift toward sustainable synthesis methods.
In the context of AI-driven drug discovery, 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane has been featured in computational modeling studies. Its 3D conformation allows for accurate molecular docking simulations, aiding in the identification of novel binding pockets. This aligns with frequent searches on platforms like PubMed and SciFinder for "structure-activity relationships" and "fragment-based drug design." Additionally, its patent literature reveals applications in kinase inhibition, a hotspot in oncology research.
Quality control of this compound emphasizes HPLC purity and NMR characterization, addressing the pharmaceutical industry's stringent standards. Suppliers often highlight its availability as a research-grade reagent, catering to academic and industrial labs focused on hit-to-lead development. The growing interest in bicyclic scaffolds for CNS drugs further underscores its relevance, as evidenced by rising Google Scholar citations for "blood-brain barrier permeability" studies.
Looking ahead, 1427021-66-6 exemplifies the intersection of traditional synthetic methods and cutting-edge bioinformatics. Its adaptability to parallel synthesis techniques positions it as a valuable asset for combinatorial chemistry libraries. As researchers continue to explore its pharmacophore features, this compound is poised to contribute to breakthroughs in personalized therapeutics and multi-target drug discovery—answering frequent queries about "next-generation drug scaffolds" in scientific forums.
1427021-66-6 (3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane) 関連製品
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